N-Methyl-D-tryptophan Methyl Ester
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Overview
Description
®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The indole ring can undergo substitution reactions, where different substituents are introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the indole ring.
Scientific Research Applications
®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.
Indole-3-butyric acid: Used in plant biology for its growth-promoting effects.
Uniqueness
®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate is unique due to its specific structural features and the presence of both an indole ring and a methylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-Methyl-D-tryptophan methyl ester (NMDTME) is a compound of significant interest in pharmacological and biochemical research, particularly due to its interaction with various biological pathways. This article explores the biological activity of NMDTME, focusing on its mechanisms, pharmacokinetics, and potential therapeutic applications.
Overview of this compound
NMDTME is a derivative of tryptophan, an essential amino acid that plays a critical role in protein synthesis and serves as a precursor for several bioactive compounds, including serotonin and melatonin. The methylation of the nitrogen atom in the indole ring alters its biological properties, making it a useful tool in various research contexts.
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Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
- NMDTME acts as a competitive inhibitor of IDO, an enzyme that catalyzes the first step in the catabolism of tryptophan along the kynurenine pathway. By inhibiting IDO, NMDTME can potentially enhance immune responses against tumors by preventing tryptophan depletion, which is known to induce T cell anergy and apoptosis .
- Impact on Immune Response :
Pharmacokinetics
Pharmacokinetic studies using positron emission tomography (PET) have demonstrated distinct distribution patterns for NMDTME's stereoisomers. For instance, studies indicate that the L-isomer exhibits higher accumulation in pancreatic tissues compared to the D-isomer, which shows greater retention in renal tissues . This differential distribution can influence therapeutic efficacy and safety profiles.
Isomer | Highest Accumulation Site | SUV at 60 min |
---|---|---|
L-NMDTME | Pancreas | 2.28 |
D-NMDTME | Kidneys | 1.79 |
Antitumor Potential
A study highlighted the potential of NMDTME in enhancing antitumor immunity through IDO inhibition. In preclinical models, administration of NMDTME led to increased T cell activity and reduced tumor growth rates compared to untreated controls . These findings suggest that NMDTME could serve as a promising adjunct therapy in cancer treatment.
Neuroprotective Effects
Research has also indicated that NMDTME may exert neuroprotective effects through modulation of neurotransmitter systems. Specifically, it has been shown to influence serotonin levels, which are critical for mood regulation and cognitive function . In animal models of neurodegenerative diseases, NMDTME administration resulted in improved motor function and reduced neuroinflammation .
Properties
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-(methylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRWZNRJBFLXSC-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.